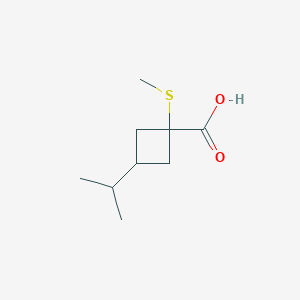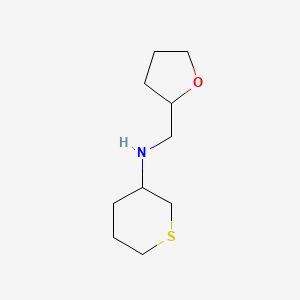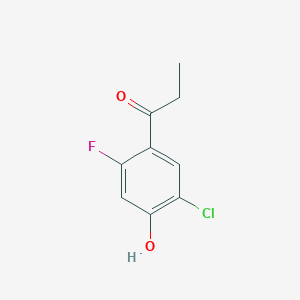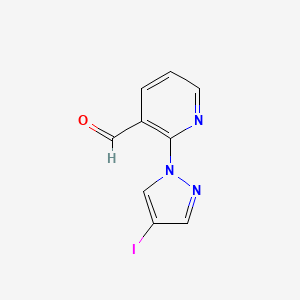![molecular formula C10H18N2S B13302522 Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302522.png)
Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H18N2S and a molecular weight of 198.33 g/mol . It contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of a thiazole derivative with an appropriate amine. One common method is the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with pentylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects . Additionally, they may interact with cellular receptors, influencing signal transduction pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine can be compared with other thiazole derivatives, such as:
1-(1,3-Thiazol-2-yl)propan-1-amine: This compound has a similar thiazole ring but differs in the alkyl chain length and substitution pattern.
2-Aminothiazole: A simpler thiazole derivative with an amino group at the 2-position, known for its broad range of biological activities.
Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group, used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H18N2S |
|---|---|
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
N-[1-(1,3-thiazol-2-yl)ethyl]pentan-1-amine |
InChI |
InChI=1S/C10H18N2S/c1-3-4-5-6-11-9(2)10-12-7-8-13-10/h7-9,11H,3-6H2,1-2H3 |
Clave InChI |
GOMILEKWJUTQJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(C)C1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Iodocyclopentyl)oxy]cyclohexane](/img/structure/B13302448.png)
![(Pyridin-2-ylmethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13302456.png)




![4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13302483.png)
![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)


![1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13302523.png)
![7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302541.png)
